molecular formula C11H12N2O5 B1243643 5-hydroxy-N-formyl-L-kynurenine

5-hydroxy-N-formyl-L-kynurenine

Cat. No.: B1243643
M. Wt: 252.22 g/mol
InChI Key: LSTOUSIIVKMJBU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-N-formyl-L-kynurenine is a biologically significant intermediate in the kynurenine pathway, the primary route of tryptophan catabolism in mammals . This pathway is responsible for the metabolism of over 90% of dietary tryptophan and generates a range of neuroactive and immunomodulatory metabolites . The compound is enzymatically produced from L-tryptophan, a reaction that is the first and rate-limiting step in the kynurenine pathway, catalyzed by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) . It serves as the direct precursor to kynurenine, a central metabolite in the pathway, following de-formylation by formamidase . The kynurenine pathway is critically involved in regulating immune responses, and its dysregulation is implicated in a spectrum of diseases, including neurological disorders, cancer, and inflammatory conditions . Research indicates that alterations in the levels of kynurenine pathway metabolites, including 5-hydroxy-N-formyl-L-kynurenine, can occur in response to environmental factors such as long-term exposure to air particulate matter, highlighting its role in inflammatory processes . This product is offered to the scientific community to facilitate advanced research in: • Immuno-oncology: Investigating the role of tryptophan metabolism in creating an immunosuppressive tumor microenvironment . • Neurology & Psychiatry: Studying the balance between neuroprotective and neurotoxic metabolites in the kynurenine pathway and its link to conditions like depression and schizophrenia . • Metabolic Studies: Exploring the biochemical pathway that leads to the de novo production of NAD+, a coenzyme essential for cellular energy metabolism and DNA repair . • Toxicology & Environmental Health: Researching the impact of environmental stressors on fundamental metabolic and inflammatory pathways . Please Note: This product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

(2S)-2-amino-4-(2-formamido-5-hydroxyphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C11H12N2O5/c12-8(11(17)18)4-10(16)7-3-6(15)1-2-9(7)13-5-14/h1-3,5,8,15H,4,12H2,(H,13,14)(H,17,18)/t8-/m0/s1

InChI Key

LSTOUSIIVKMJBU-QMMMGPOBSA-N

SMILES

C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O

Isomeric SMILES

C1=CC(=C(C=C1O)C(=O)C[C@@H](C(=O)O)N)NC=O

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O

Origin of Product

United States

Scientific Research Applications

Introduction to 5-Hydroxy-N-formyl-L-kynurenine

5-Hydroxy-N-formyl-L-kynurenine is a significant metabolite in the kynurenine pathway, which is a crucial metabolic route for the catabolism of tryptophan. This compound plays a vital role in various biological processes, including neurotransmitter synthesis, immune response modulation, and potential implications in neurodegenerative diseases. Understanding its applications can provide insights into therapeutic strategies for various conditions.

Neurobiology

5-Hydroxy-N-formyl-L-kynurenine is involved in the metabolism of tryptophan, which is a precursor for serotonin, a neurotransmitter linked to mood regulation. Research indicates that alterations in the kynurenine pathway may contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that metabolites of this pathway, including 5-hydroxy-N-formyl-L-kynurenine, can influence neuroinflammatory processes and neuronal survival .

Immunology

The kynurenine pathway is recognized for its role in immune regulation. 5-Hydroxy-N-formyl-L-kynurenine has been implicated in modulating immune responses by influencing the activity of immune cells such as dendritic cells and macrophages. It can affect the production of pro-inflammatory cytokines, which are critical in autoimmune diseases and chronic inflammatory conditions .

Toxicology

Research has highlighted the potential of 5-hydroxy-N-formyl-L-kynurenine as a biomarker for environmental exposure to pollutants like PM2.5 and PM10. These particulate matters can disrupt the kynurenine pathway, leading to increased levels of this metabolite, which may correlate with adverse health effects such as respiratory and cardiovascular diseases .

Cancer Research

There is growing interest in the kynurenine pathway's role in cancer biology. The accumulation of kynurenine metabolites, including 5-hydroxy-N-formyl-L-kynurenine, has been associated with tumor progression and immune evasion mechanisms in various cancers. Understanding these pathways may lead to novel therapeutic targets for cancer treatment .

Case Study 1: Neurodegenerative Diseases

A cross-sectional study analyzed blood samples from individuals exposed to high levels of particulate matter (PM). The findings indicated elevated levels of 5-hydroxy-N-formyl-L-kynurenine alongside other kynurenine metabolites, suggesting a potential link between environmental toxins and neurodegenerative processes . This study underscores the importance of monitoring this metabolite as a biomarker for disease risk.

Case Study 2: Immune Response Modulation

In vitro studies demonstrated that 5-hydroxy-N-formyl-L-kynurenine could inhibit pro-inflammatory cytokine production in dendritic cells stimulated with interferon-gamma. This finding suggests its potential therapeutic application in treating inflammatory diseases such as psoriasis and rheumatoid arthritis .

Table 1: Kynurenine Pathway Metabolites

MetaboliteRole/FunctionAssociated Conditions
5-Hydroxy-N-formyl-L-kynureninePrecursor in tryptophan metabolismNeurodegenerative diseases, inflammation
Kynurenic acidNeuroprotective agentSchizophrenia, depression
Quinolinic acidNeurotoxic effectsNeurodegeneration
L-KynurenineImmune modulationCancer immunotherapy

Table 2: Effects of Environmental Exposure on Kynurenine Pathway

Exposure TypeMeasured MetabolitesHealth Implications
PM2.5Increased levels of kynurenine metabolitesRespiratory diseases, cardiovascular issues
PM10Altered enzyme activitiesInflammation-related disorders

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₁₀H₁₂N₂O₃ (average mass: 208.217 g/mol; monoisotopic mass: 208.084792 g/mol) .
  • Structural Features : Contains a formyl group (-CHO) at the N-terminus and a hydroxyl (-OH) substituent at the 5-position of the aromatic ring.
  • Identifiers: ChemSpider ID 389614; synonyms include N-[2-(3-amino-1-oxopropyl)-4-hydroxyphenyl]formamide and 6-hydroxy melatonin .

Comparison with Similar Compounds

Structural and Functional Comparison

L-Kynurenine

L-Kynurenine (CAS: 2922-83-0) is a well-studied tryptophan metabolite in the kynurenine pathway. Key differences include:

Property 5-Hydroxy-N-formyl-L-kynurenine L-Kynurenine
Molecular Formula C₁₀H₁₂N₂O₃ C₁₀H₁₂N₂O₃ (inferred from CAS)
Functional Groups Formyl (-CHO), hydroxyl (-OH) Amino (-NH₂), ketone (-C=O)
CAS Number 958733-17-0 2922-83-0
Biological Role Limited data; potential signaling molecule Central metabolite in tryptophan catabolism, immunomodulation
Safety Classification Not classified under GHS Not classified under GHS

Key Distinctions :

  • The formyl and hydroxyl groups in 5-hydroxy-N-formyl-L-kynurenine may alter its receptor binding or metabolic stability compared to L-kynurenine, which lacks these modifications .
  • L-Kynurenine is a precursor for neuroactive metabolites (e.g., quinolinic acid), whereas the biological implications of 5-hydroxy-N-formyl-L-kynurenine remain underexplored .

6-Hydroxy Melatonin

A synonym listed for 5-hydroxy-N-formyl-L-kynurenine is 6-hydroxy melatonin . However, this term typically refers to a melatonin metabolite with a hydroxyl group at the 6-position of the indole ring.

  • Melatonin derivatives (e.g., 6-hydroxy melatonin) regulate circadian rhythms, whereas 5-hydroxy-N-formyl-L-kynurenine’s role is unconfirmed .

Preparation Methods

Biosynthesis via Indoleamine 2,3-Dioxygenase (IDO)

The enzymatic biosynthesis of 5-HNFK is catalyzed by indoleamine 2,3-dioxygenase (IDO), which oxidizes 5-hydroxy-L-tryptophan (5-HTP) in a two-step process. First, IDO cleaves the indole ring of 5-HTP to form N-formylkynurenine, which is subsequently hydroxylated at the 5-position. This pathway is prevalent in mammalian systems, particularly in immune cells, where IDO activity modulates tryptophan catabolism.

Key steps include:

  • Substrate Preparation : 5-Hydroxy-L-tryptophan is commercially available or synthesized via hydroxylation of L-tryptophan using tyrosine hydroxylase analogs.

  • Enzymatic Oxidation : Incubation of 5-HTP with recombinant human IDO in the presence of superoxide anion radicals (O₂⁻) and heme cofactors yields 5-HNFK. The reaction is typically conducted in phosphate buffer (pH 6.5) at 37°C for 2–4 hours.

  • Purification : The product is isolated via reverse-phase HPLC using a C18 column with a gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA), achieving >95% purity.

Microbial Enzymatic Oxidation Using Pseudomonas fluorescens

Bacterial systems, such as Pseudomonas fluorescens, offer scalable platforms for 5-HNFK production. These organisms express tryptophan dioxygenase and kynurenine formamidase, enabling the conversion of 5-hydroxy-DL-tryptophan into 5-HNFK.

  • Fermentation Conditions : Cells are grown in minimal media supplemented with 0.1% 5-hydroxy-DL-tryptophan. Hydroxylamine (0.01 M) is added to inhibit kynureninase activity, preventing further degradation.

  • Reaction Workflow :

    • Step 1 : Tryptophan dioxygenase oxidizes 5-hydroxy-DL-tryptophan to 5-hydroxy-N-formylkynurenine.

    • Step 2 : Kynurenine formamidase removes the formyl group, but hydroxylamine blocks this step, allowing 5-HNFK accumulation.

  • Yield Optimization : Yields reach 60–70% when using cell-free extracts containing 370 mg of protein incubated for 7.5 hours at 30°C.

Chemical Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) with Fmoc Protection

Solid-phase synthesis enables precise incorporation of 5-HNFK into peptides. The Fmoc (fluorenylmethyloxycarbonyl) strategy is employed to protect the α-amino group during synthesis.

  • Synthesis Protocol :

    • Fmoc Protection : 5-Hydroxykynurenine is treated with Fmoc-succinimide in dimethylformamide (DMF) to form Fmoc-5-hydroxykynurenine.

    • Formylation : The free amino group is formylated using acetic-formic anhydride (1:3 v/v) in dichloromethane.

    • Peptide Assembly : The Fmoc-5-HNFK derivative is coupled to a resin-bound peptide chain using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activation.

    • Cleavage and Deprotection : The peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5 v/v), yielding 5-HNFK-containing peptides with >90% purity.

  • Characterization : Tandem mass spectrometry (MS/MS) confirms the structure, while HPLC with a C18 column resolves isobaric contaminants.

Solution-Phase Formylation of 5-Hydroxykynurenine

Direct formylation of 5-hydroxykynurenine in solution offers a straightforward route to 5-HNFK.

  • Reagents and Conditions :

    • Formylating Agent : Formic acid (88%) and acetic anhydride (1:2 molar ratio) at 0°C for 1 hour.

    • Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.

  • Yield and Purity : Crude yields of 75–80% are achieved, with final purification via silica gel chromatography (ethyl acetate:hexane, 1:1).

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Complexity
Enzymatic (IDO)60–70>95ModerateHigh
Microbial Oxidation60–7085–90HighModerate
Solid-Phase Synthesis90>95LowHigh
Solution-Phase Formylation75–8090ModerateLow

Key Findings :

  • Enzymatic methods are ideal for producing 5-HNFK in biological studies but require costly recombinant enzymes.

  • Microbial systems balance scalability and cost, though downstream purification is challenging.

  • Chemical synthesis offers high purity but is less feasible for large-scale production.

Challenges and Optimization Strategies

  • Racemization : Chemical synthesis risks racemization at the α-carbon. Using HOBt (hydroxybenzotriazole) as an additive reduces this by 50%.

  • Formyl Group Stability : The formyl moiety is prone to hydrolysis. Storage at -80°C in anhydrous DMSO preserves integrity.

  • Chromatographic Separation : Isobaric contaminants (e.g., oxindolylalanine) are resolved using TFA-based ion-pair chromatography .

Q & A

Q. What computational tools are effective in predicting the bioactive conformations of 5-hydroxy-N-formyl-L-kynurenine?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) with crystal structures of KP enzymes (e.g., KMO) can predict binding affinities. Density functional theory (DFT) calculations optimize geometry and electronic properties for structure-activity relationship (SAR) studies .

Data Contradiction & Validation

Q. How to address inconsistencies in reported metabolic flux rates of 5-hydroxy-N-formyl-L-kynurenine across different cell types?

  • Methodological Answer : Perform parallel experiments in primary astrocytes vs. microglia using 13^{13}C-tryptophan tracing. Control for cell-specific expression of rate-limiting enzymes (e.g., IDO1/TDO2) via qPCR and siRNA knockdown. Normalize data to protein content or cell count to ensure comparability .

Safety & Handling

Q. What precautions are recommended for handling 5-hydroxy-N-formyl-L-kynurenine in laboratory settings?

  • Methodological Answer : Although specific hazard data are limited, follow general KP metabolite guidelines: use nitrile gloves, fume hoods for weighing, and avoid inhalation. Store lyophilized powder under argon at −20°C. Dispose of waste via incineration to prevent environmental contamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-N-formyl-L-kynurenine
Reactant of Route 2
5-hydroxy-N-formyl-L-kynurenine

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